4-Dodecylcyclohexan-1-ol
Overview
Description
4-Dodecylcyclohexan-1-ol is an organic compound with the molecular formula C18H36O It is a cyclohexanol derivative where a dodecyl group is attached to the fourth carbon of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dodecylcyclohexan-1-ol typically involves the hydrogenation of dodecylbenzene followed by the reduction of the resulting dodecylcyclohexanone. The reaction conditions often include the use of catalysts such as palladium or platinum on carbon, and the process is carried out under high pressure and temperature to ensure complete hydrogenation .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a similar hydrogenation process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, the purification process involves distillation and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Dodecylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dodecylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to dodecylcyclohexane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Dodecylcyclohexanone.
Reduction: Dodecylcyclohexane.
Substitution: Dodecylcyclohexyl chloride or bromide.
Scientific Research Applications
4-Dodecylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of surfactants and emulsifiers.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its amphiphilic nature.
Industry: It is utilized in the formulation of lubricants and plasticizers.
Mechanism of Action
The mechanism of action of 4-Dodecylcyclohexan-1-ol involves its interaction with lipid membranes due to its amphiphilic structure. The dodecyl chain interacts with the hydrophobic core of lipid bilayers, while the hydroxyl group can form hydrogen bonds with the polar head groups. This interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, its ability to solubilize hydrophobic drugs makes it a potential candidate for drug delivery applications .
Comparison with Similar Compounds
- 4-Nonylcyclohexanol
- 4-Decylcyclohexanol
- 4-Tetradecylcyclohexanol
Comparison: 4-Dodecylcyclohexan-1-ol is unique due to its longer alkyl chain, which enhances its hydrophobic interactions and amphiphilic properties compared to shorter-chain analogs. This makes it more effective in applications requiring strong lipid membrane interactions and solubilization capabilities .
Properties
IUPAC Name |
4-dodecylcyclohexan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h17-19H,2-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFWWSONPIVCJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1CCC(CC1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196809 | |
Record name | 4-Dodecylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4631-97-4 | |
Record name | 4-Dodecylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4631-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Dodecylcyclohexan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004631974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Dodecylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-dodecylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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